molecular formula C18H25NO3S B2475092 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one CAS No. 1705664-89-6

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2475092
CAS No.: 1705664-89-6
M. Wt: 335.46
InChI Key: AXQGMIUAJVSJGD-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one involves a multi-step reaction sequence:

  • Initial Formation: : Begins with the preparation of the azabicyclo[3.2.1]octane scaffold, typically via a Diels-Alder reaction.

  • Functional Group Modification: : Introduction of the methylsulfonyl group through sulfonation, followed by the attachment of the o-tolyl group via Friedel-Crafts alkylation.

  • Final Steps: : Propan-1-one moiety is added using a standard ketone formation reaction, often involving oxidation or substitution reactions.

Industrial Production Methods

In an industrial setting, large-scale synthesis involves:

  • Optimization of Reaction Conditions: : Utilizing high-yielding, cost-effective reagents.

  • Catalysis and Automation: : Employing catalysts to enhance reaction rates and using automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions such as:

  • Oxidation: : Can be oxidized at different positions to yield corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the ketone group to alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution at specific positions in the bicyclic ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using halogenating agents or nucleophiles under mild conditions.

Major Products Formed

  • Oxidation yields sulfoxides or sulfones.

  • Reduction produces alcohol derivatives.

  • Substitution reactions lead to various functionalized derivatives.

Scientific Research Applications

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is used extensively in:

  • Chemistry: : As a precursor in synthetic organic chemistry for developing new compounds.

  • Biology: : Studied for its potential effects on biological systems, including enzyme interactions.

  • Medicine: : Investigated for therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through:

  • Interaction with Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Influencing biochemical pathways such as signal transduction or metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar bicyclic compounds:

  • Unique Structure: : The presence of the methylsulfonyl group and o-tolyl group distinguishes it from others.

  • Reactivity: : Exhibits unique reactivity patterns due to its specific functional groups.

List of Similar Compounds

  • 1-((1R,5S)-3-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one

  • 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(m-tolyl)propan-1-one

  • 1-((1R,5S)-3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

The presence of specific functional groups like the methylsulfonyl and o-tolyl group contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-13-5-3-4-6-14(13)7-10-18(20)19-15-8-9-16(19)12-17(11-15)23(2,21)22/h3-6,15-17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQGMIUAJVSJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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